molecular formula C27H24O8 B1375646 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose CAS No. 68045-07-8

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Cat. No. B1375646
CAS RN: 68045-07-8
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-IANNTBFTSA-N
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Description

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a chemical compound with the molecular formula C27H24O8 . It is used as a reactant in the preparation of 2’'-O-methylpyrimidine ribonucleosides via stereoselective Vorbruggen glycosidation of pyrimidines .


Molecular Structure Analysis

The molecule contains a total of 62 bonds, including 38 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 aromatic esters, 2 aliphatic ethers, and 1 Oxolane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose include a molecular weight of 476.48 . More specific properties such as boiling point and melting point are not available in the search results.

Scientific Research Applications

Antiviral and Anticancer Drug Development

This compound is crucial in biomedicine research for developing antiviral and anticancer drugs. Its properties facilitate nucleoside enhancement, which is vital in researching diseases like cancer and viral infections .

Nucleoside Synthesis

It serves as a starting material for nucleosides, which are the building blocks for DNA and RNA. This makes it an essential reagent in genetic studies and drug design .

Purine Nucleoside Analog

As a purine nucleoside analog, it has broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms involve inhibition of DNA synthesis and induction of apoptosis .

properties

IUPAC Name

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQRBSDABCRCX-IANNTBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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